molecular formula C25H38O6 B018347 6'-Hydroxymethyl Simvastatin CAS No. 114883-29-3

6'-Hydroxymethyl Simvastatin

Cat. No. B018347
M. Wt: 434.6 g/mol
InChI Key: ATPFRGQBOVFFQM-HGQWONQESA-N
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Description

6’-Hydroxymethyl Simvastatin is a derivative of Simvastatin . Simvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events including myocardial infarction and stroke . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed to make cholesterol .


Synthesis Analysis

The synthesis of Simvastatin and its impurities has been studied . The impurities methyl ether and β-hydroxy acid of Simvastatin were synthesized in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The separation of Simvastatin and its impurities was carried out on an isocratic JASCO RP-HPLC system .


Molecular Structure Analysis

The molecular structure of Simvastatin has been analyzed .


Chemical Reactions Analysis

Statin therapy has been shown to inhibit fatty acid synthase via dynamic protein modifications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6’-Hydroxymethyl Simvastatin have been analyzed . Its molecular weight is 434.6 g/mol .

Scientific Research Applications

  • Bone Repair and Osteoporosis : Simvastatin enhances bone repair, as shown in a study where it was encapsulated in microspheres and stimulated callus formation, neovascularization, and cell ingrowth in grafted necrotic bone (Tai et al., 2013). Additionally, it promotes osteoblast differentiation and mineralization, indicating potential uses in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).

  • Cancer Research : In the context of cancer, Simvastatin inhibits cell growth and migration in head and neck squamous cell carcinoma cells, which could be a pathway to prevent cancer cell growth and metastasis (Takeda et al., 2007).

  • Neuroprotection : Simvastatin has shown neuroprotective effects by regulating pathways and modulating inflammatory mediators in cell models, suggesting its potential use in neurodegenerative diseases (Xu et al., 2013).

  • Inflammatory Diseases and Asthma : It has demonstrated effectiveness in reducing inflammation, as seen in models of allergic asthma (McKay et al., 2004), and inflammatory arthritis (Leung et al., 2003).

  • Cardiovascular Health : Its role in reducing inflammation and cytokine expression in endothelium and leukocytes is notable, potentially explaining its clinical benefits in atherosclerosis treatment (Rezaie-Majd et al., 2002).

  • Respiratory and Fibrotic Diseases : Simvastatin inhibits growth factor expression, which could prevent adverse lung parenchymal remodeling in idiopathic pulmonary fibrosis (Watts et al., 2005).

  • Endometriosis : It induces apoptosis and disrupts the cytoskeleton of endometrial stromal cells, which can lead to novel treatments for endometriosis (Sokalska et al., 2010).

  • Traumatic Brain Injury : Studies have explored its effects on cognitive function following traumatic brain injury (Mountney et al., 2016).

  • Adverse Effects : Research also covers the adverse effects of Simvastatin, such as its potential to cause lactic acidosis (Goli et al., 2002) and impairment in skeletal muscle (Sirvent et al., 2005).

Future Directions

There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease . Statins appear to be safe in patients with compensated cirrhosis, and evidence suggests that they may reduce fibrosis, even in patients with advanced fibrosis and cirrhosis .

properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFRGQBOVFFQM-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Hydroxymethyl Simvastatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Marcin, R White, C Hirsch, F Ferris, R Sykes… - Journal of industrial …, 1991 - Springer
An actinomycete (MA 6474, ATCC 53828) isolated from a soil sample (Mutare, Zimbabwe) was found to biotransform the sodium salt of Simvastatin (MK-733) to 6-α-hydroxymethyl MK-…
Number of citations: 6 link.springer.com
K Gbewonyo, BC Buckland… - Biotechnology and …, 1991 - Wiley Online Library
… With this enriched medium the bioconversion rate was faster than in the normal fermentation and a 6-hydroxymethyl simvastatin concentration of over 800 mg/L was reached in 132 h (…
Number of citations: 47 onlinelibrary.wiley.com
VF Mauro - Clinical pharmacokinetics, 1993 - Springer
… Two metabolites of 6'-exomethylene-simvastatin which were not isolated from the liver but have been identified in the bile are 6' -hydroxymethyl-simvastatin and 6' -hydroxycar- …
Number of citations: 253 link.springer.com
K Ogungbenro, JB Wagner, S Abdel-Rahman… - European journal of …, 2019 - Springer
… clearances of 6-hydroxymethyl simvastatin acid and 3, 5 dihydrodiol simvastatin metabolites. … (HMSV), 6 hydroxymethyl simvastatin acid (HMSVA), and 3, 5 dihydrodiol simvastatin (…
Number of citations: 5 link.springer.com
B Preuett, JS Leeder… - Journal of Biomolecular …, 2015 - journals.sagepub.com
… acid < 6′-hydroxymethyl simvastatin acid << pravastatin. The metabolites, 3″-hydroxy simvastatin, 3′,5′-dihydrodiol simvastatin, and 6′-hydroxymethyl simvastatin showed no …
Number of citations: 5 journals.sagepub.com
D Dhakal, V Rayamajhi, R Mishra… - Journal of Industrial …, 2019 - academic.oup.com
Nocardia spp. are catalase positive, aerobic, and non-motile Gram-positive filamentous bacteria. Many Nocarida spp. have been reported as unusual causes of diverse clinical diseases …
Number of citations: 40 academic.oup.com
Z Li - 2020 - search.proquest.com
… UGTs/UgtsSp on tan eo us Cytochrome P450s 6’-hydroxy-simvastatln 3"-hydroxy-simvastatin 6’-exomethylene-simvastatin 3’-hydroxy-simvastatin 6’-hydroxymethyl-simvastatin 6’-…
Number of citations: 0 search.proquest.com
A El Zailik - 2019 - search.proquest.com
Obesity is a major health concern, with 39.8% of adults in the US being obese in 2015-2016. Bariatric surgery is the recommended treatment strategy for obese patients with a body …
Number of citations: 2 search.proquest.com
RD Boyce - 2008 - search.proquest.com
A major challenge to designers of informatics tools that help alert clinicians to potential drug-drug interactions (DDIs) is how to best assist clinicians when they must infer the potential …
Number of citations: 0 search.proquest.com
P Danni, H Jing, L Ming - Journal of Northwest Sci-Tech University of Agriculture …, 2008
Number of citations: 0

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